![molecular formula C12H16ClNO B2609770 2-chloro-N-[1-(4-ethylphenyl)ethyl]acetamide CAS No. 790272-11-6](/img/structure/B2609770.png)
2-chloro-N-[1-(4-ethylphenyl)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[1-(4-ethylphenyl)ethyl]acetamide is a chemical compound with the molecular formula C12H16ClNO . It is used as an intermediate in the preparation of (arylamino)phenylacetic acids as COX-2 cyclooxygenase inhibitors .
Synthesis Analysis
The synthesis of 2-chloro-N-[1-(4-ethylphenyl)ethyl]acetamide involves the reaction of Chloroacetyl chloride and 4-Ethylaniline .Molecular Structure Analysis
The InChI code for 2-chloro-N-[1-(4-ethylphenyl)ethyl]acetamide is 1S/C12H16ClNO/c1-3-10-4-6-11(7-5-10)9(2)14-12(15)8-13/h4-7,9H,3,8H2,1-2H3,(H,14,15) . The molecular weight of the compound is 225.72 .Physical And Chemical Properties Analysis
2-chloro-N-[1-(4-ethylphenyl)ethyl]acetamide is a powder that is stored at room temperature . The compound has a molecular weight of 225.72 .Aplicaciones Científicas De Investigación
Metabolism in Human and Rat Liver Microsomes
2-Chloro-N-[1-(4-ethylphenyl)ethyl]acetamide is a component in the metabolism of chloroacetamide herbicides like acetochlor, alachlor, butachlor, and metolachlor, which are used in agriculture. Research has revealed differences in the metabolism of these compounds between human and rat liver microsomes, showing varying degrees of bioactivation and formation of potentially carcinogenic compounds (Coleman et al., 2000).
Soil Reception and Activity
Studies on soil reception and activity of herbicides, including those containing 2-chloro-N-[1-(4-ethylphenyl)ethyl]acetamide, indicate their interaction with the soil, influenced by factors like wheat straw coverage and irrigation. This research helps in understanding the environmental impact and efficacy of these herbicides in agricultural settings (Banks & Robinson, 1986).
Radiosynthesis for Metabolism and Mode of Action Studies
Radiosynthesis techniques have been used to study the metabolism and mode of action of chloroacetamide herbicides, including 2-chloro-N-[1-(4-ethylphenyl)ethyl]acetamide derivatives. This approach is crucial for understanding the biochemical pathways and potential environmental and health impacts of these herbicides (Latli & Casida, 1995).
Hydrologic System Impact in the Midwestern United States
Research has shown the presence of chloroacetamide herbicides, including 2-chloro-N-[1-(4-ethylphenyl)ethyl]acetamide, in the hydrologic systems of the Midwestern United States. This highlights the environmental impact and the need for monitoring the spread and concentration of these herbicides in natural water systems (Kolpin et al., 1996).
Synthesis and Antimicrobial Evaluation
Novel imines and thiazolidinones, derived from compounds including 2-chloro-N-[1-(4-ethylphenyl)ethyl]acetamide, have been synthesized and evaluated for their antimicrobial properties. This research contributes to the development of new pharmaceuticals with potential applications in treating bacterial and fungal infections (Fuloria et al., 2009).
Safety and Hazards
Propiedades
IUPAC Name |
2-chloro-N-[1-(4-ethylphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-3-10-4-6-11(7-5-10)9(2)14-12(15)8-13/h4-7,9H,3,8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJYXIXJCCXWEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[1-(4-ethylphenyl)ethyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

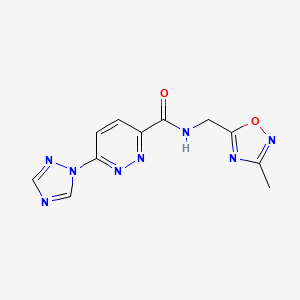
![N-[[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-methoxybenzamide](/img/structure/B2609689.png)
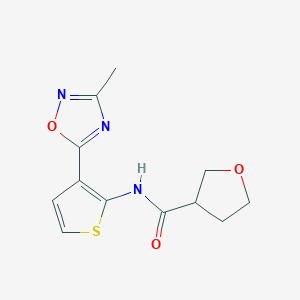
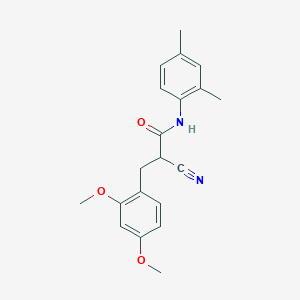
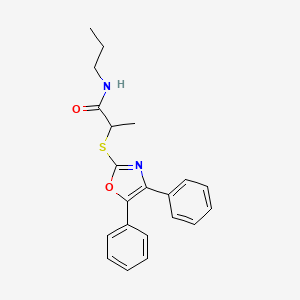
![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 2-(1,2-benzoxazol-3-yl)acetate](/img/structure/B2609694.png)
![2-(1-Naphthyl)-4-{[3-(trifluoromethyl)benzyl]thio}pyrazolo[1,5-a]pyrazine](/img/structure/B2609697.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-methoxybenzamide](/img/structure/B2609698.png)

![4-(5-Chloro-2-methoxyanilino)-2-[3-(dimethylamino)propylamino]-4-oxobutanoic acid](/img/structure/B2609703.png)
![7-(4-(2-ethylbutanoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2609704.png)
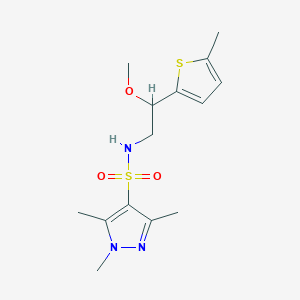

![2-(2-(ethylthio)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2609710.png)